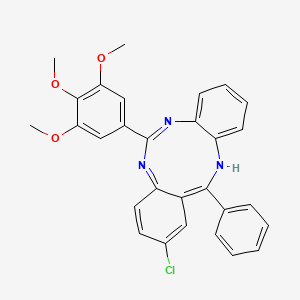
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound characterized by its unique triazonine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazonine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a phenyl group and a trimethoxyphenyl group can be cyclized using a suitable catalyst.
Final Assembly: The final step involves the coupling of the chlorinated intermediate with other aromatic components to form the complete dibenzo(d,h)(1,3,6)triazonine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
13-Phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the chlorine atom, potentially altering its substitution reactions and overall stability.
Uniqueness
The presence of both the chlorine atom and the trimethoxyphenyl group in 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine makes it unique
特性
CAS番号 |
103687-01-0 |
|---|---|
分子式 |
C29H24ClN3O3 |
分子量 |
498.0 g/mol |
IUPAC名 |
2-chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C29H24ClN3O3/c1-34-25-15-19(16-26(35-2)28(25)36-3)29-32-22-14-13-20(30)17-21(22)27(18-9-5-4-6-10-18)31-23-11-7-8-12-24(23)33-29/h4-17,31H,1-3H3 |
InChIキー |
JZMBJJVZXGPKGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
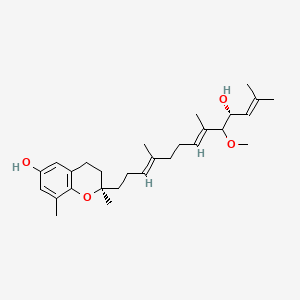

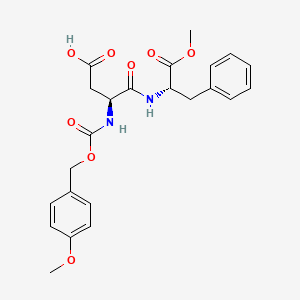
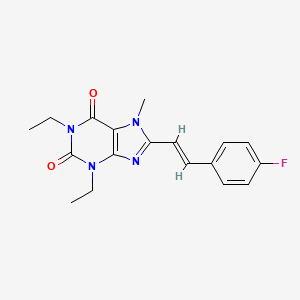
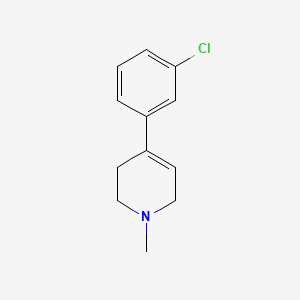
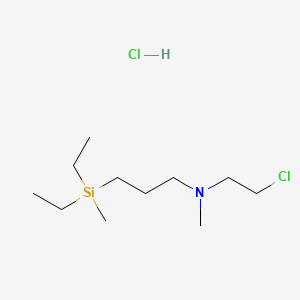
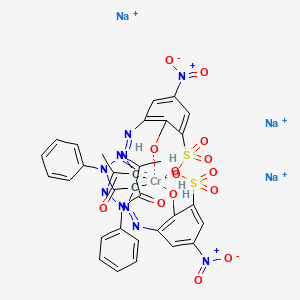
![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
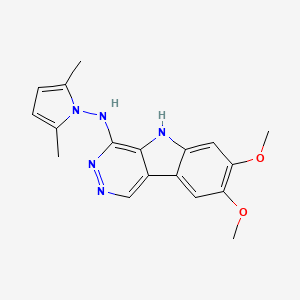
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

